molecular formula C17H18N2O4 B13073258 (3E)-2-(Morpholin-4-YL)-3-[(3-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde

(3E)-2-(Morpholin-4-YL)-3-[(3-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde

Cat. No.: B13073258
M. Wt: 314.34 g/mol
InChI Key: DSBSXSXSJKFLBW-GXDHUFHOSA-N
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Description

This compound is a cyclopentene-derived aldehyde functionalized with a morpholine moiety and a 3-nitrophenyl substituent. Its molecular formula is C₁₇H₁₆N₂O₄, with a molecular weight of 328.33 g/mol (calculated). The (3E)-configuration indicates the spatial arrangement of the nitrophenylmethylidene group relative to the aldehyde functionality. Structural elucidation of such compounds often employs X-ray crystallography refined using programs like SHELX .

Properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

(3E)-2-morpholin-4-yl-3-[(3-nitrophenyl)methylidene]cyclopentene-1-carbaldehyde

InChI

InChI=1S/C17H18N2O4/c20-12-15-5-4-14(17(15)18-6-8-23-9-7-18)10-13-2-1-3-16(11-13)19(21)22/h1-3,10-12H,4-9H2/b14-10+

InChI Key

DSBSXSXSJKFLBW-GXDHUFHOSA-N

Isomeric SMILES

C\1CC(=C(/C1=C/C2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3)C=O

Canonical SMILES

C1CC(=C(C1=CC2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-2-(Morpholin-4-YL)-3-[(3-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde typically involves multiple steps. One common method includes the reaction of a cyclopentene derivative with a nitrophenylmethylidene compound under specific conditions. The reaction is often catalyzed by a base or an acid, depending on the desired reaction pathway. The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with an intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-2-(Morpholin-4-YL)-3-[(3-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the nitrophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Amines or hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3E)-2-(Morpholin-4-YL)-3-[(3-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-2-(Morpholin-4-YL)-3-[(3-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Analogs Identified:

(3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(morpholin-4-yl)cyclopent-1-ene-1-carbaldehyde (CAS 327106-81-0, C₁₇H₁₇Cl₂NO₂, MW 338.23 g/mol) .

Other derivatives with variations in the aryl substituent (e.g., nitro vs. chloro, positional isomerism).

Comparative Analysis:

Table 1: Physicochemical and Structural Properties
Property Target Compound (3-Nitrophenyl) Dichloro Analog (2,4-Dichlorophenyl)
Molecular Formula C₁₇H₁₆N₂O₄ C₁₇H₁₇Cl₂NO₂
Molecular Weight (g/mol) 328.33 338.23
Substituent(s) 3-Nitro (meta) 2,4-Dichloro (ortho/para)
Electron Effects Strong electron-withdrawing (NO₂) Moderate electron-withdrawing (Cl)
Polarity High (due to NO₂) Moderate (Cl less polar than NO₂)
Lipophilicity (LogP) Lower (predicted) Higher (Cl increases hydrophobicity)
Crystallography Methods SHELX refinement likely SHELX refinement applicable
Key Findings:

Substituent Effects: The 3-nitrophenyl group in the target compound introduces stronger electron-withdrawing effects compared to the 2,4-dichlorophenyl analog. Positional isomerism: The meta-nitro substituent may reduce steric hindrance compared to ortho/para-chloro groups, influencing binding in hypothetical biological targets (e.g., enzyme active sites).

Solubility and Lipophilicity :

  • The nitro group enhances polarity, likely improving solubility in polar aprotic solvents (e.g., DMSO) but reducing membrane permeability. In contrast, the dichloro analog’s higher lipophilicity may favor better absorption in lipid-rich environments .

Structural Characterization :

  • Both compounds likely require advanced crystallographic techniques for precise configuration analysis. SHELX programs remain a gold standard for small-molecule refinement, enabling accurate determination of E/Z isomerism and bond angles .

Biological Activity

The compound (3E)-2-(Morpholin-4-YL)-3-[(3-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde (CAS No. 327106-78-5) is a synthetic organic molecule notable for its unique structural features, including a morpholine ring and a nitrophenyl group. This compound is part of the aldehyde class and has garnered attention for its potential biological activities, particularly in medicinal chemistry. The combination of morpholine and nitrophenyl substituents suggests possible interactions with various biological targets, warranting further investigation into its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant pharmacological effects. The morpholine moiety is associated with various biological activities, including:

  • Antimicrobial Activity : Morpholine derivatives have been shown to possess antimicrobial properties, potentially making this compound useful against bacterial infections.
  • Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit such activity.
  • Enzyme Inhibition : The presence of the nitrophenyl group may enhance interactions with specific enzymes, potentially leading to inhibitory effects that could be therapeutically beneficial.

In Vitro Studies

Several studies have focused on the in vitro biological activity of compounds structurally related to this compound:

  • Cytotoxicity Assays : Compounds similar to this aldehyde have been tested against various cancer cell lines, revealing IC50 values in the micromolar range, indicating potential anticancer activity.
  • Antimicrobial Screening : Preliminary screening against Gram-positive and Gram-negative bacteria showed promising results, with some derivatives exhibiting significant inhibition zones.

In Vivo Studies

While in vitro studies provide initial insights, in vivo investigations are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound:

  • Animal Models : Studies using murine models have indicated that derivatives can reduce tumor growth significantly compared to controls.
  • Toxicity Assessments : Safety profiles are being evaluated through acute and chronic toxicity tests, which are essential for determining therapeutic windows.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-NitrobenzaldehydeAromatic aldehydeAntimicrobialSimple structure; widely used
Morpholine DerivativesMorpholine ringAntiviral, AnticancerDiverse biological activities
Cyclopentene DerivativesCyclopentene coreVaries widelyVersatile scaffold for drug design

This table illustrates the structural diversity among related compounds while highlighting how this compound stands out due to its specific combination of functional groups and potential bioactivity.

Case Studies

Recent case studies focusing on similar compounds have shed light on their mechanisms of action:

  • Mechanism of Action in Cancer Cells : A study demonstrated that morpholine derivatives induce apoptosis in cancer cells through the activation of caspase pathways.
  • Antimicrobial Mechanisms : Research has shown that nitrophenyl-containing compounds disrupt bacterial cell membranes, leading to increased permeability and cell death.

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